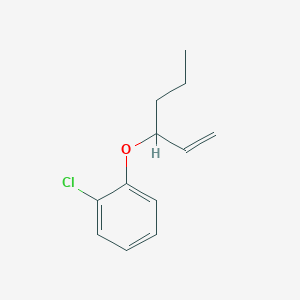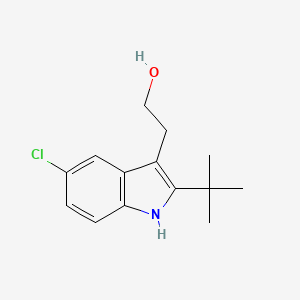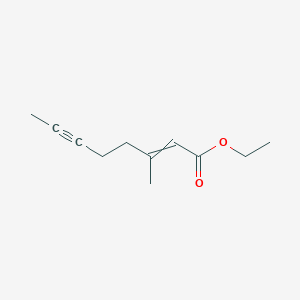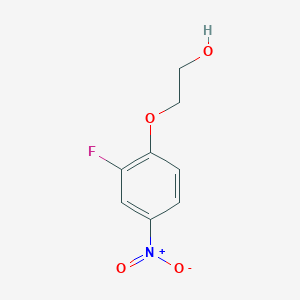![molecular formula C14H17NO3 B12603254 Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate CAS No. 878044-69-0](/img/structure/B12603254.png)
Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate is an organic compound with a complex structure that includes an ester functional group, an imine, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate typically involves multiple steps. One common method includes the reaction of ethyl 4-chloro-3-oxobutanoate with 2-[(E)-(methylimino)methyl]phenol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate: Similar structure but with a dimethylamino group instead of the imine.
Ethyl 2-butenoate: Lacks the phenoxy and imine groups, making it less complex.
4-Hydroxy-2-quinolones: Different core structure but similar in terms of biological activity and applications.
Uniqueness
Its ability to form reversible covalent bonds with biological targets makes it particularly interesting for medicinal chemistry .
Properties
CAS No. |
878044-69-0 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 4-[2-(methyliminomethyl)phenoxy]but-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-3-17-14(16)9-6-10-18-13-8-5-4-7-12(13)11-15-2/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
RPVBVKLFOUDGRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCOC1=CC=CC=C1C=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)



![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)
![2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12603198.png)
![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)



![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)

